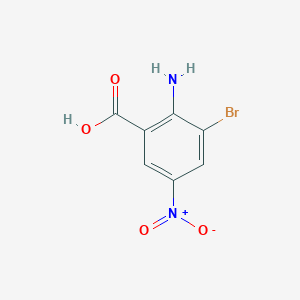

2-Amino-3-bromo-5-nitrobenzoic acid

Description

Significance of Substituted Benzoic Acids in Organic Synthesis

Substituted benzoic acids are foundational building blocks in organic synthesis, prized for their ready availability and the reactivity of the carboxylic acid group. wikipedia.org This functional group can undergo a variety of transformations, serving as a precursor to esters, amides, acid chlorides, and other functionalities. Furthermore, the aromatic ring can be modified through electrophilic substitution reactions, with the existing substituents directing the position of incoming groups. wikipedia.org

The acidity of the benzoic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as nitro groups, tend to increase the acidity of the benzoic acid, while electron-donating groups decrease it. libretexts.orgyoutube.com This modulation of acidity can be a critical factor in reaction mechanisms and molecular interactions. In industrial applications, substituted benzoic acids are precursors to a wide array of products, including preservatives, plasticizers, and active pharmaceutical ingredients. wikipedia.org Their utility is also demonstrated in laboratory-scale synthesis, for instance, in Grignard reactions where bromobenzene (B47551) can be carboxylated to form benzoic acid, a classic carbon-carbon bond-forming reaction. wikipedia.org

Role of Halogen, Amino, and Nitro Functionalities in Aromatic Systems

The properties and reactivity of an aromatic compound are profoundly influenced by its substituents. In 2-Amino-3-bromo-5-nitrobenzoic acid, the interplay between the bromo, amino, and nitro groups dictates its chemical behavior.

Halogen Group (Bromo): Halogens, like bromine, are deactivating groups in electrophilic aromatic substitution, meaning they make the aromatic ring less reactive than benzene (B151609) itself. masterorganicchemistry.com This is due to their strong electron-withdrawing inductive effect. However, they are ortho-, para-directors because they can donate a lone pair of electrons through resonance, stabilizing the intermediate carbocation when substitution occurs at these positions. masterorganicchemistry.comrsc.org The presence of a halogen can also activate the ring towards nucleophilic aromatic substitution, especially when strong electron-withdrawing groups are also present. rsc.org

Amino Group: The amino group (-NH2) is a powerful activating group and is ortho-, para-directing in electrophilic aromatic substitution. masterorganicchemistry.comcsbsju.edu Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the aromatic ring via resonance. This increased electron density makes the ring much more susceptible to attack by electrophiles. masterorganicchemistry.com

Nitro Group: The nitro group (-NO2) is one of the strongest deactivating groups. masterorganicchemistry.comwikipedia.org It is strongly electron-withdrawing, both through induction and resonance, which significantly reduces the electron density of the aromatic ring. wikipedia.org This deactivation makes electrophilic aromatic substitution much slower. The nitro group is a meta-director for electrophilic substitution. Conversely, its potent electron-withdrawing nature facilitates nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. wikipedia.org The reduction of a nitro group to an amine is a common and important transformation in synthesis, as it changes the directing effect from meta to ortho-, para- and from strongly deactivating to strongly activating. csbsju.edu

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its use as a chemical intermediate in the synthesis of more complex heterocyclic structures. Its multifunctional nature allows for sequential and regioselective reactions, making it a valuable starting material.

A notable application of this compound is as a reactant in the preparation of substituted quinoxaline (B1680401) derivatives. guidechem.comchemicalbook.com These derivatives have been investigated for their potential as inhibitors of PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3), an enzyme implicated in various disease processes. The synthesis of these complex molecules highlights the utility of the benzoic acid's pre-installed functional groups, which guide the construction of the final product.

The synthesis of this compound itself can be achieved from precursors like 5-bromo-7-nitroindoline-2,3-dione. One reported method involves reacting this precursor with hydrogen peroxide and sodium hydroxide, resulting in a high yield of the target compound. chemicalbook.com This synthetic accessibility further enhances its utility as a building block in medicinal chemistry and materials science research.

Chemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 58580-07-7 | guidechem.comchemicalbook.comchemicalbook.comechemi.comchemsrc.comsigmaaldrich.com |

| Molecular Formula | C₇H₅BrN₂O₄ | guidechem.comchemicalbook.comechemi.comnih.gov |

| Molecular Weight | 261.03 g/mol | chemicalbook.comnih.gov |

| pKa | 3.81 ± 0.20 (Predicted) | guidechem.com |

| Melting Point | 245-247 °C | echemi.com |

| Hydrogen Bond Donor Count | 2 | guidechem.com |

| Hydrogen Bond Acceptor Count | 5 | guidechem.com |

| Topological Polar Surface Area | 109 Ų | guidechem.comnih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-bromo-5-nitrobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDXOSJZNEXCDOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established and Novel Synthetic Routes for 2-Amino-3-bromo-5-nitrobenzoic Acid

The synthesis of this compound is a multi-step process that typically starts from a simpler, commercially available substituted benzoic acid. The key challenge lies in the introduction of the three different substituents—amino, bromo, and nitro groups—at the correct positions (ortho, meta, and para) relative to the carboxylic acid group and to each other.

Multi-Step Synthetic Strategies from Precursors

A common and logical precursor for the synthesis of this compound is 5-nitroanthranilic acid (2-amino-5-nitrobenzoic acid). sigmaaldrich.com This starting material already possesses the amino and nitro groups in the desired 1,2,5-substitution pattern. The synthesis then hinges on the regioselective bromination at the 3-position.

Another potential precursor is 2-aminobenzoic acid (anthranilic acid). A plausible synthetic sequence could involve:

Nitration of anthranilic acid to introduce the nitro group. Due to the ortho-, para-directing nature of the activating amino group, this would likely yield a mixture of isomers, with 2-amino-5-nitrobenzoic acid being a significant product.

Bromination of the resulting 2-amino-5-nitrobenzoic acid.

A less direct, but feasible route could start from 2-bromobenzoic acid. This would involve a nitration step, followed by the introduction of the amino group. However, controlling the regioselectivity of these steps would be challenging.

A documented, though more complex, synthetic route involves the oxidative cleavage of a bicyclic precursor, 5-bromo-7-nitro-1H-indole-2,3-dione. chemicalbook.com

Table 1: Overview of Synthetic Strategies

| Starting Material | Key Transformation Steps | Advantages | Disadvantages |

| 5-Nitroanthranilic Acid | Regioselective bromination | Direct, fewer steps | Requires control of bromination regioselectivity |

| Anthranilic Acid | Nitration followed by bromination | Readily available starting material | Potential for isomeric mixtures during nitration |

| 5-bromo-7-nitro-1H-indole-2,3-dione | Oxidative cleavage | High yield reported chemicalbook.com | More complex starting material |

Regioselective Functionalization Approaches

The critical step in the synthesis from 5-nitroanthranilic acid is the regioselective bromination at the C-3 position. The directing effects of the existing substituents play a crucial role. The amino group is a strongly activating, ortho-, para-director, while the nitro and carboxylic acid groups are deactivating, meta-directors. libretexts.orgstackexchange.commsu.edu

In 5-nitroanthranilic acid, the positions ortho to the activating amino group are C-3 and C-1 (occupied by the carboxyl group). The positions meta to the deactivating nitro and carboxyl groups are C-2 (occupied by the amino group), C-4, and C-6. The activating effect of the amino group is dominant, directing the incoming electrophile (bromine) to the ortho position (C-3). stackexchange.commasterorganicchemistry.com The other ortho position (relative to the amino group) is sterically hindered by the adjacent carboxylic acid group.

A common method for the bromination of deactivated aromatic compounds involves the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid. organic-chemistry.org This method has been shown to be effective for monobromination of highly deactivated aromatic compounds under relatively mild conditions. organic-chemistry.org

Catalytic Systems in Synthesis of this compound

Traditional electrophilic bromination reactions often employ a Lewis acid catalyst, such as ferric bromide (FeBr₃), to polarize the bromine molecule and generate a stronger electrophile. youtube.com In the context of synthesizing this compound from 5-nitroanthranilic acid, the use of a catalyst like FeBr₃ with Br₂ would facilitate the electrophilic attack on the electron-rich aromatic ring.

However, due to the presence of the strongly activating amino group, the reaction may proceed even without a catalyst, especially with a more reactive brominating agent like bromine water. khanacademy.orgyoutube.com In acidic media, the amino group can be protonated to form an anilinium ion, which is a deactivating, meta-directing group. khanacademy.org This would complicate the desired regioselectivity. Therefore, careful control of reaction conditions is paramount.

Reaction Mechanisms of Synthetic Pathways

The synthesis of this compound primarily involves electrophilic aromatic substitution. The potential for nucleophilic displacement of halogens also exists in related synthetic strategies.

Electrophilic Aromatic Substitution Reactions

The key step of brominating a precursor like 5-nitroanthranilic acid follows the general mechanism of electrophilic aromatic substitution.

Generation of the Electrophile: A Lewis acid catalyst like FeBr₃ reacts with Br₂ to form a more potent electrophile, the bromonium ion (Br⁺) or a polarized complex.

Nucleophilic Attack: The π electrons of the benzene (B151609) ring of 5-nitroanthranilic acid attack the electrophilic bromine. The activating amino group directs this attack to the C-3 position, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge in this intermediate is delocalized over the ring and, importantly, onto the nitrogen of the amino group, which provides significant stabilization.

Deprotonation: A weak base, such as the FeBr₄⁻ formed in the first step, removes a proton from the C-3 carbon, restoring the aromaticity of the ring and yielding the final product, this compound. libretexts.orgmsu.edu

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

| -NH₂ | Activating | Ortho, Para |

| -NO₂ | Deactivating | Meta |

| -COOH | Deactivating | Meta |

| -Br | Deactivating | Ortho, Para |

Nucleophilic Displacement of Halogens

While not the primary route for the synthesis of the title compound, nucleophilic aromatic substitution (SNAᵣ) is a relevant concept in the chemistry of related halo-nitroaromatic compounds. libretexts.orgchadsprep.com For a nucleophilic attack to occur, the aromatic ring must be electron-deficient, which is achieved by the presence of strong electron-withdrawing groups like the nitro group. libretexts.org

A hypothetical scenario could involve a dihalo-nitrobenzoic acid precursor where one of the halogens is displaced by an amino group. For this to be a viable route to this compound, a precursor like 2,3-dibromo-5-nitrobenzoic acid would be required. A nucleophile, such as ammonia (B1221849) or an amide anion, could then potentially displace one of the bromine atoms.

The mechanism for such a reaction would be an addition-elimination process:

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing a halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge is delocalized, particularly onto the oxygen atoms of the nitro group.

Elimination of the Leaving Group: The halide ion is expelled, and the aromaticity of the ring is restored.

The feasibility of such a reaction would depend on the relative positions of the nitro group and the halogens, as the activating effect of the nitro group is strongest at the ortho and para positions. libretexts.org

Reduction and Oxidation Chemistry of Nitro and Amino Groups

The presence of both a reducible nitro group and an oxidizable amino group on the same aromatic ring makes this compound a substrate for a range of selective redox reactions. The outcome of these transformations is highly dependent on the choice of reagents and reaction conditions.

The selective reduction of the nitro group in nitroaromatic compounds is a common and well-established transformation in organic synthesis. commonorganicchemistry.comsci-hub.storganic-chemistry.org For a polysubstituted compound like this compound, achieving chemoselectivity is crucial to avoid the reduction of other functional groups or dehalogenation.

One of the most effective and widely used methods for the reduction of aromatic nitro groups to primary amines is the use of metals in an acidic medium. commonorganicchemistry.com Iron powder in the presence of a weak acid, such as acetic acid or a catalytic amount of hydrochloric acid, is a classic and mild reagent for this purpose. commonorganicchemistry.comresearchgate.net This method is particularly advantageous as it is generally selective for the nitro group and does not typically affect other reducible functionalities like carboxylic acids or aryl halides. The reaction proceeds via a series of single electron transfers from the metal surface to the nitro group, followed by protonation steps.

Catalytic hydrogenation is another powerful technique for the reduction of nitro groups. commonorganicchemistry.comyoutube.comyoutube.comyoutube.comyoutube.com Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly employed. commonorganicchemistry.com However, with substrates containing aryl halides, the choice of catalyst is critical to prevent hydrodehalogenation. For instance, Raney nickel is often preferred over Pd/C when the retention of a bromine substituent is desired. commonorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere at pressures ranging from atmospheric to elevated levels.

The selective reduction of one nitro group in the presence of another can sometimes be achieved using sodium sulfide (B99878) (Na₂S) or sodium hydrosulfide (B80085) (NaSH). commonorganicchemistry.com This method is particularly useful for dinitro compounds where partial reduction is desired.

The resulting diamine, 2,3-diamino-5-bromobenzoic acid, is a valuable intermediate for the synthesis of various heterocyclic compounds, such as benzimidazoles and quinoxalines, through condensation reactions with appropriate dicarbonyl compounds.

The amino group of this compound is susceptible to oxidation, although the strong deactivating effect of the nitro and carboxylic acid groups can make this transformation challenging. The oxidation products can vary depending on the oxidant and reaction conditions, ranging from nitroso compounds to azo or azoxy derivatives.

Peroxy acids, such as peroxybenzoic acid or m-chloroperoxybenzoic acid (m-CPBA), are known to oxidize primary aromatic amines to the corresponding nitroso compounds. The reaction is typically carried out in a suitable organic solvent like chloroform.

The oxidation of anilines can also be achieved using hydrogen peroxide (H₂O₂), often in the presence of a catalyst. wayne.eduorganic-chemistry.orgmdpi.com The reactivity and selectivity of this reaction can be influenced by the pH and the presence of metal catalysts. For instance, the oxidation of aminobenzoic acids has been studied using horseradish peroxidase, demonstrating the potential for enzymatic transformations. nih.gov

Furthermore, the amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric or sulfuric acid, at low temperatures. wikipedia.orgscirp.org These diazonium salts are highly versatile intermediates that can be subsequently converted to a wide range of functional groups through Sandmeyer or related reactions, although the stability and reactivity of the diazonium salt of this compound would be influenced by the existing substituents.

The following table summarizes the potential reduction and oxidation reactions of the nitro and amino groups in this compound, based on established methodologies for analogous compounds.

| Transformation | Functional Group | Reagent(s) | Product | Notes |

| Reduction | Nitro (-NO₂) | Fe / CH₃COOH or HCl (cat.) | 2,3-Diamino-5-bromobenzoic acid | Mild and selective method. commonorganicchemistry.comresearchgate.net |

| H₂ / Raney Ni | 2,3-Diamino-5-bromobenzoic acid | Preferred over Pd/C to avoid debromination. commonorganicchemistry.com | ||

| SnCl₂ / HCl | 2,3-Diamino-5-bromobenzoic acid | A classic method for nitro group reduction. | ||

| Oxidation | Amino (-NH₂) | m-CPBA | 2-Bromo-3-nitroso-5-nitrobenzoic acid | Potential product from peroxy acid oxidation. |

| H₂O₂ / Catalyst | Various (e.g., nitroso, azo) | Product depends on reaction conditions. wayne.eduorganic-chemistry.org | ||

| NaNO₂ / HCl (0-5 °C) | 3-Bromo-5-nitro-2-carboxybenzenediazonium chloride | Versatile intermediate for further transformations. wikipedia.orgscirp.org |

Molecular Structure, Conformation, and Intermolecular Interactions

High-Resolution Structural Elucidation

High-resolution techniques are indispensable for determining the exact atomic coordinates and understanding the conformational preferences of a molecule.

As of the current literature survey, a complete single-crystal X-ray diffraction study for 2-Amino-3-bromo-5-nitrobenzoic acid has not been reported. However, analysis of the closely related isomer, 2-Amino-5-nitrobenzoic acid, provides valuable insights into the likely structural features. In the crystal structure of 2-Amino-5-nitrobenzoic acid, the molecule is essentially planar. ncat.edu It forms inversion dimers through pairs of O-H···O hydrogen bonds, creating R(8) ring motifs. ncat.edu Furthermore, an intramolecular N-H···O hydrogen bond is observed, leading to the formation of an S(6) ring. ncat.edu It is anticipated that this compound would exhibit similar planarity and hydrogen bonding patterns, with the bromine atom influencing the crystal packing through potential halogen bonding interactions.

Vibrational Spectroscopic Characterization

Vibrational spectroscopy provides a window into the molecular vibrations and is a powerful tool for functional group identification.

For this compound, the following vibrational modes are expected:

N-H stretching of the primary amine group, typically appearing in the range of 3300-3500 cm⁻¹.

O-H stretching of the carboxylic acid, which is usually a broad band in the region of 2500-3300 cm⁻¹.

C=O stretching of the carboxylic acid, a strong absorption expected around 1700-1725 cm⁻¹.

N-O stretching of the nitro group, which gives rise to two distinct bands: an asymmetric stretching band around 1530-1560 cm⁻¹ and a symmetric stretching band around 1345-1365 cm⁻¹.

C-Br stretching , which would appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

Similar to FT-IR, a dedicated Raman spectrum for this compound is not available in the literature. However, Raman spectroscopy would provide complementary information to FT-IR. The symmetric vibrations, in particular, are often more intense in Raman spectra. Therefore, the symmetric N-O stretching of the nitro group and the breathing modes of the benzene (B151609) ring would be expected to be prominent features in the Raman spectrum of this compound. Studies on the related molecule 2-amino-5-bromobenzoic acid have utilized Raman spectroscopy to analyze its vibrational modes. echemi.comchemicalbook.com

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

A ¹H NMR spectrum has been reported for this compound in DMSO-d₆. The reported chemical shifts are: δ 8.84 (broad singlet, 2H), 8.59 (singlet, 1H), and 8.37 (singlet, 1H). chemicalbook.com The broad singlet at 8.84 ppm can be attributed to the two protons of the amino group (NH₂). The two singlets at 8.59 and 8.37 ppm correspond to the two aromatic protons on the benzene ring. The downfield chemical shifts of these protons are consistent with the presence of the electron-withdrawing nitro and bromo substituents. The carboxylic acid proton is not explicitly reported in this dataset but would be expected to appear as a broad singlet at a higher chemical shift.

No experimental ¹³C NMR data for this compound has been found in the surveyed literature. However, based on the structure and known substituent effects, the carbon attached to the carboxylic acid group would be expected to have the highest chemical shift, followed by the carbons attached to the nitro and bromo groups.

Conformational Analysis and Tautomeric Equilibria

The conformation and potential tautomeric forms of this compound are crucial for understanding its chemical behavior and intermolecular interactions.

While no specific crystallographic data for this compound is available, studies on the closely related compound, 2-Amino-3-nitrobenzoic acid, reveal a nearly planar conformation. researchgate.net This planarity is attributed to the stabilizing effect of intramolecular hydrogen bonding between the amino and nitro groups. It is highly probable that this compound also adopts a similar planar conformation to facilitate intramolecular hydrogen bonding between the amino group and the adjacent nitro or carboxylic acid groups. This is a common feature in ortho-substituted benzoic acids.

Tautomerism in this compound could potentially lead to the formation of zwitterionic species, where the acidic proton from the carboxylic acid group is transferred to the basic amino group. The presence of different tautomers would be indicated by distinct signals in the NMR and infrared (IR) spectra. For instance, the IR spectrum of a zwitterionic tautomer would show characteristic absorptions for the carboxylate anion (-COO⁻) and the ammonium (B1175870) cation (-NH3⁺). However, there is currently no reported experimental evidence to suggest the existence of stable tautomeric forms of this compound in the solid state or in solution. The predominant form is expected to be the neutral molecule.

Computational and Theoretical Profile of this compound: A Review

A comprehensive analysis of the computational and theoretical characteristics of the chemical compound this compound is currently limited within publicly accessible scientific literature. Extensive searches for dedicated research on this specific molecule have not yielded in-depth studies corresponding to the detailed computational chemistry outline requested.

Research on analogous compounds, such as 2-amino-5-bromobenzoic acid and 2-Amino-3-bromo-5-nitropyridine, does exist. These studies employ computational techniques to investigate molecular geometry, electronic structure, and other physicochemical properties. For instance, studies on similar benzoic acid derivatives often involve the optimization of molecular geometry to find the most stable conformation and analysis of frontier molecular orbitals (HOMO-LUMO) to understand chemical reactivity. However, the substitution pattern of the bromine atom and the nitro group at different positions on the benzene ring significantly influences the electronic and steric properties of the molecule. Therefore, directly extrapolating data from these related but distinct molecules to this compound would not be scientifically rigorous or accurate.

To provide a scientifically sound article as requested, specific computational investigations on this compound would need to be performed. Such a study would involve:

Computational Chemistry and Theoretical Studies

Non-Linear Optical Properties and Electronic Response Characterization:Calculations could also predict the molecule's response to strong electromagnetic fields, which is relevant for applications in optical materials.

Without access to published research or performing new computational experiments on 2-Amino-3-bromo-5-nitrobenzoic acid, it is not possible to generate the detailed and scientifically accurate article as outlined.

Synthesis of Novel Analogs and Derivatives of this compound

The generation of new chemical entities from this compound is achieved by targeting its primary functional groups for modification.

The carboxylic acid group is a prime site for derivatization, enabling the synthesis of esters and amides. These modifications are fundamental for creating more complex molecules and altering the compound's physicochemical properties.

Esterification: The conversion of the carboxylic acid to an ester is a common transformation. This is typically achieved by reacting the acid with an alcohol under acidic conditions (e.g., using sulfuric acid as a catalyst) or by converting the acid to a more reactive acyl chloride followed by treatment with an alcohol.

Amidation: The synthesis of amides from the carboxyl group can be accomplished by coupling the acid with a primary or secondary amine. This reaction often requires the use of a coupling agent, such as 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond.

Table 1: Representative Carboxyl Group Modifications

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Alcohol (R-OH), Acid Catalyst (e.g., H₂SO₄) | Benzoate Ester |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., EDC) | Benzamide |

The primary amino group is a nucleophilic center that can undergo various reactions, including acylation and alkylation, to introduce new functionalities.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding N-acyl derivatives. This modification is often used to protect the amino group or to introduce specific structural motifs.

Alkylation: Direct alkylation of the amino group can be achieved using alkyl halides, though this can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination provides a more controlled method for introducing alkyl groups.

The substituents on the aromatic ring—the bromine atom and the nitro group—offer further opportunities for diversification.

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using various reducing agents, such as tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or catalytic hydrogenation (e.g., using H₂ over a palladium catalyst). This transformation yields a diamino-bromo-benzoic acid derivative, which is a key precursor for synthesizing fused heterocyclic systems like quinoxalines.

Nucleophilic Aromatic Substitution: The bromine atom, activated by the electron-withdrawing nitro group, can potentially undergo nucleophilic aromatic substitution with strong nucleophiles.

Cross-Coupling Reactions: The bromo substituent serves as a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the formation of carbon-carbon bonds and the introduction of aryl, alkynyl, or other organic fragments.

Precursor in the Synthesis of Heterocyclic Compounds

One of the most significant applications of this compound and its derivatives is in the construction of heterocyclic ring systems. The ortho-disposed amino and carboxyl groups (or their derivatives) are perfectly positioned for cyclization reactions.

This class of compounds is particularly valuable in the synthesis of quinoxalines, which are bicyclic heterocycles with a wide range of biological activities. The standard approach involves the reduction of the nitro group to an amine, creating an ortho-phenylenediamine derivative. This intermediate can then undergo a condensation reaction with a 1,2-dicarbonyl compound (like glyoxal or a substituted α-diketone) to form the quinoxaline (B1680401) ring system. The specific substituents on the resulting quinoxaline are determined by the choice of the dicarbonyl reactant.

While direct synthesis of quinolines from this specific precursor is less common, derivatives can be strategically designed to undergo cyclization reactions, such as the Friedländer annulation, by reacting with compounds containing a reactive methylene group adjacent to a carbonyl.

The strategic placement of multiple reactive functional groups on the this compound scaffold enables its use in the synthesis of more complex, multi-ring heterocyclic structures. Following initial modifications, intramolecular cyclization reactions can be triggered to build fused ring systems. For example, derivatization of both the amino and carboxyl groups can be followed by a cyclization step that involves the bromine atom or the carbon backbone of the newly introduced substituents, leading to novel polycyclic architectures. These complex systems are of great interest in drug discovery and materials science due to their rigid structures and unique electronic properties.

Coordination Chemistry and Supramolecular Assemblies

Metal Complexation Studies

The carboxylic acid group is a primary site for coordination with metal ions. The acidity of the benzoic acid is significantly influenced by the electron-withdrawing nitro group and the bromo substituent, which are expected to enhance its ability to deprotonate and form carboxylate complexes.

Synthesis and Characterization of Metal Carboxylate Complexes

The synthesis of metal complexes with this ligand would likely involve the reaction of a metal salt with 2-Amino-3-bromo-5-nitrobenzoic acid in a suitable solvent. The specific conditions, such as temperature and pH, would be crucial in determining the final product. While a patent document outlines the synthesis of the parent molecule itself via bromination of 2-amino-5-nitrobenzoic acid, detailed reports on its subsequent use in metal complex formation are scarce. oapi.intgoogle.com

Based on studies of similar nitrobenzoic acids, characterization of any resulting metal complexes would typically involve techniques such as single-crystal X-ray diffraction to determine the three-dimensional structure, infrared (IR) spectroscopy to observe the coordination of the carboxylate group to the metal, and thermal analysis to assess stability.

Ligand Binding Modes and Coordination Geometries

The carboxylate group of this compound can adopt several binding modes when coordinating to a metal center. These include monodentate, bidentate (chelating or bridging), and polydentate fashions. The presence of the ortho-amino group could potentially lead to the formation of a five-membered chelate ring with a metal ion, a common and stable arrangement in coordination chemistry. However, steric hindrance from the adjacent bulky bromine atom might influence this chelation.

The nitro group, while generally a weaker coordinator than the carboxylate, could also participate in bonding to certain metal ions, leading to more complex coordination polymers. The resulting coordination geometries around the metal centers would be diverse, ranging from simple tetrahedral or square planar to more complex octahedral or distorted geometries, depending on the metal ion and the ligand-to-metal ratio.

Crystal Engineering and Supramolecular Architectures

The solid-state structure of this compound and its derivatives is expected to be dominated by a variety of non-covalent interactions, leading to the formation of complex supramolecular architectures.

Hydrogen Bonding Networks in the Solid State

Hydrogen bonding is a powerful tool in directing the assembly of molecules in the solid state. For this compound, several hydrogen bond donors and acceptors are present. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O). The amino group provides two N-H donors, and the nitro group offers two oxygen acceptors.

Halogen Bonding Interactions and Their Influence on Crystal Packing

The bromine atom on the aromatic ring introduces the possibility of halogen bonding. A halogen bond is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a nucleophilic site. wikipedia.org In this molecule, the bromine atom could interact with the nitro group's oxygen atoms or the carbonyl oxygen of the carboxylic acid from an adjacent molecule. The directionality and strength of these halogen bonds can significantly influence the crystal packing, potentially leading to unique and predictable solid-state structures. The interplay between hydrogen and halogen bonding would be a key factor in determining the final supramolecular assembly.

Applications in Advanced Materials Science

Integration into Functional Organic Materials

The incorporation of small organic molecules into larger material systems is a cornerstone of modern materials chemistry. The specific electronic and steric properties of 2-Amino-3-bromo-5-nitrobenzoic acid could, in principle, be harnessed to develop new functional organic materials.

Despite the presence of electronically active amino and nitro groups, which are known to influence charge transport and semiconductor properties in organic molecules, a thorough review of scientific literature reveals no specific studies detailing the integration or application of this compound in the development of electronic materials. The potential for this compound to act as a component in organic conductors, semiconductors, or dielectric materials remains a theoretical consideration that has not been experimentally explored in published research.

The nitro group, in particular, is a well-known chromophore that can impart nonlinear optical (NLO) properties to organic molecules. The intramolecular charge transfer possibilities between the amino and nitro groups could theoretically lead to interesting photo-responsive behaviors. However, there is currently no available research that investigates the specific optical properties or the use of this compound in the creation of optical materials or photo-responsive systems. Studies on similar molecules, such as 4-nitrobenzoic acid, have shown NLO effects, but these findings cannot be directly extrapolated to the title compound without dedicated experimental validation. ias.ac.in

Polymer Synthesis and Modification

Aminobenzoic acids are a class of monomers that can be utilized in the synthesis of various polymers, including polyamides and polyimides, due to their amino and carboxylic acid functionalities. The presence of additional bromo and nitro groups on this compound could introduce specific properties, such as flame retardancy (from bromine) or altered solubility and thermal stability (from the nitro group), to the resulting polymers. Nevertheless, no published studies were found that report the use of this compound as a monomer or a modifying agent in polymer synthesis. Research on the copolymerization of other aminobenzoic acid derivatives with monomers like aniline (B41778) has been conducted, demonstrating the feasibility of incorporating such functionalized molecules into polymer chains. researchgate.net

Role in Nanomaterial Fabrication (e.g., MOFs precursors)

Functionalized benzoic acids are widely used as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials with applications in gas storage, separation, and catalysis. The carboxylic acid group of this compound could coordinate with metal ions, while the other functional groups could tailor the pore environment and functionality of the resulting MOF. While the synthesis of MOFs from various functionalized benzoic acids is a well-established field of research, there is no specific literature available that documents the use of this compound as a precursor for the fabrication of MOFs or other nanomaterials. wpi.eduscispace.comresearchgate.netacs.org The potential of this compound in nanomaterial synthesis remains an area for future investigation.

Environmental Occurrence, Fate, and Mechanistic Degradation Studies

Pathways of Environmental Transformation of Nitroaromatic Compounds

The environmental transformation of nitroaromatic compounds is a key factor in determining their ultimate fate and potential for ecosystem exposure. These transformations can occur through light-induced reactions or microbial metabolic activities.

The direct photolysis of nitroaromatic compounds in aqueous environments is typically a slow and inefficient process. nih.gov However, the presence of other substances can significantly accelerate their degradation. A primary mechanism for enhanced photodegradation is through advanced oxidation processes (AOPs), particularly the UV/H₂O₂ process. nih.govrsc.org In this process, the photolysis of hydrogen peroxide (H₂O₂) by UV-C radiation generates highly reactive hydroxyl radicals (•OH). nih.gov These radicals readily attack the aromatic ring, leading to its cleavage at an early stage of the oxidation process. nih.gov This rapid degradation ultimately converts the organic nitrogen into nitrate. nih.gov

The efficiency of this process depends on factors such as the initial concentrations of the nitroaromatic compound and hydrogen peroxide. nih.gov Research has also shown that titanium dioxide (TiO₂) can act as a photocatalyst, suppressing the formation of nitrophenolic byproducts by preventing the direct photolytic excitation of nitrate. dss.go.th Recent advancements in continuous-flow photochemistry and photosensitive nanostructures are opening new avenues for the rapid and energy-efficient remediation of nitroaromatic contaminants. rsc.org

Microorganisms have evolved diverse strategies to metabolize nitroaromatic compounds, in some cases using them as sources of carbon, nitrogen, and energy. asm.orgnih.gov The biodegradation can proceed through several distinct pathways under both aerobic and anaerobic conditions. nih.govnih.gov

Aerobic Degradation: Under aerobic conditions, bacteria have developed four main strategies to remove or metabolize nitro groups: nih.gov

Hydride-Meisenheimer Complex Formation: Some bacteria add a hydride ion to the aromatic ring of dinitro and trinitro compounds, which leads to the elimination of a nitrite (B80452) group. nih.gov

Monooxygenase Attack: Monooxygenase enzymes can add a single oxygen atom, resulting in the elimination of the nitro group from nitrophenols. nih.gov

Dioxygenase Attack: Dioxygenase enzymes insert two hydroxyl groups into the aromatic ring, which precipitates the spontaneous removal of the nitro group. nih.gov

Nitro Group Reduction: The nitro group is reduced to a hydroxylamine, which then undergoes an enzyme-catalyzed rearrangement to form hydroxylated compounds that are substrates for ring-fission reactions. nih.gov

Anaerobic Degradation: Anaerobic bacteria typically reduce the nitro group through nitroso and hydroxylamino intermediates to the corresponding amines. nih.gov For instance, species of Desulfovibrio and Clostridium can reduce 2,4,6-trinitrotoluene (B92697) (TNT) to 2,4,6-triaminotoluene. nih.gov Fungi, such as the white-rot fungus Phanerochaete chrysosporium, are also capable of extensively degrading and mineralizing various nitroaromatic compounds. nih.gov

Interactive Table: Microbial Degradation Strategies for Nitroaromatic Compounds

| Degradation Condition | Key Strategy | Enzymatic Action | Initial Reaction | Example Microorganism |

|---|---|---|---|---|

| Aerobic | Oxidative Removal of Nitro Group | Monooxygenases, Dioxygenases | Hydroxylation of the aromatic ring, leading to nitrite elimination. | Pseudomonas spp. nih.gov |

| Aerobic | Reductive Pathway | Nitroreductases, Mutases | Reduction of nitro group to hydroxylamine, followed by rearrangement. | Pseudomonas fluorescens nih.gov |

| Anaerobic | Reductive Transformation | Nitroreductases | Stepwise reduction of the nitro group to amine. | Desulfovibrio spp., Clostridium spp. nih.gov |

| Fungal | Mineralization | Lignin-peroxidases, Manganese-peroxidases | Fortuitous co-metabolism leading to complete breakdown. | Phanerochaete chrysosporium nih.gov |

Adsorption and Leaching Behavior in Environmental Matrices

The mobility and bioavailability of nitroaromatic compounds in the environment are largely controlled by their adsorption to soil and sediment particles. nih.gov Sorption behavior is a complex process influenced by the properties of both the chemical and the environmental matrix. nih.gov

Studies have shown that soil organic matter (SOM) is often the dominant component controlling the sorption of nitroaromatics in natural soils. nih.gov The interaction is stronger than what would be predicted by simple hydrophobic partitioning, suggesting that π-π electron donor-acceptor interactions occur between the electron-deficient nitroaromatic ring and the aromatic structures within SOM. nih.gov

Clay minerals can also play a significant role in adsorption, particularly when certain cations are present. epa.gov The specific adsorption of nitroaromatic compounds is high for clays (B1170129) saturated with potassium (K⁺) or ammonium (B1175870) (NH₄⁺) ions, but negligible for those with sodium (Na⁺), calcium (Ca²⁺), or magnesium (Mg²⁺). epa.gov This specific interaction is attributed to the formation of electron donor-acceptor complexes with oxygen atoms on the siloxane surfaces of the clay minerals. epa.gov The adsorption capacity generally increases in the order kaolinite (B1170537) < illite (B577164) < montmorillonite. epa.gov The leaching potential of these compounds is therefore highly dependent on soil composition; continuous leaching of dissolved organic matter may facilitate the transport of nitroaromatic compounds to groundwater. researchgate.net

Interactive Table: Factors Influencing Adsorption of Nitroaromatic Compounds

| Factor | Influence on Adsorption | Mechanism |

|---|---|---|

| Soil Organic Matter (SOM) | High | π-π electron donor-acceptor interactions between nitroaromatic compounds and aromatic moieties in SOM. nih.gov |

| Clay Mineral Type | Variable | Adsorption capacity increases from kaolinite < illite < montmorillonite. epa.gov |

| Exchangeable Cations in Clay | High | Strong adsorption with K⁺ or NH₄⁺ saturated clays; weak with Na⁺, Ca²⁺, Mg²⁺. epa.gov |

| Compound Structure | Variable | Polynitroaromatic compounds generally exhibit higher adsorption coefficients. epa.gov |

Advanced Analytical Detection in Environmental Samples

Accurate detection and quantification of nitroaromatic compounds in environmental samples like water and soil are essential for monitoring and risk assessment. consensus.app Official methods often involve a sample enrichment step, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by chromatographic analysis. consensus.appresearchgate.net

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): Often coupled with an ultraviolet (UV) detector, HPLC is a widely established method for analyzing nitroaromatics. consensus.appcdc.gov

Gas Chromatography (GC): GC is suitable for more volatile nitro compounds. mdpi.com It is frequently paired with a highly selective electron capture detector (ECD) for analytes containing nitro groups. researchgate.netmdpi.com Gas chromatography-mass spectrometry (GC-MS) provides definitive identification. cdc.gov

Supercritical Fluid Chromatography (SFC): Capillary SFC with flame ionization detection (FID) has been successfully used for the satisfactory separation of multiple nitroaromatic compounds, including isomers. cdc.govtandfonline.com

Recent developments focus on creating more environmentally friendly ("green") analytical methods, such as single-drop microextraction, to reduce solvent use while maintaining high sensitivity for detecting these compounds in environmental and forensic samples. mdpi.com

Interactive Table: Analytical Methods for Nitroaromatic Compound Detection

| Analytical Technique | Detector | Sample Matrix | Key Features |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Ultraviolet (UV) | Water, Soil Extracts | Established, robust method for a wide range of nitroaromatics. consensus.appcdc.gov |

| Gas Chromatography (GC) | Electron Capture (ECD) | Water, Soil Extracts | High sensitivity and selectivity for nitro-containing compounds. researchgate.netmdpi.com |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Water, Soil Extracts | Provides structural confirmation and high specificity. cdc.gov |

| Supercritical Fluid Chromatography (SFC) | Flame Ionization (FID) | Aqueous Samples | Good for separating complex mixtures, including isomers. tandfonline.com |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of 2-Amino-3-bromo-5-nitrobenzoic acid from reaction mixtures and for purity assessment. Both high-performance liquid chromatography and gas chromatography-mass spectrometry can be adapted for its analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is particularly well-suited for this polar, aromatic compound. The separation of isomers of aminobenzoic and nitrobenzoic acids has been successfully achieved using C18 columns. doi.orgphyschemres.org The addition of an acid, such as acetic acid or trifluoroacetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. doi.org

A typical HPLC method for the analysis of this compound would involve a C18 column and a gradient elution with a mobile phase consisting of an aqueous component (with an acidic modifier) and an organic solvent like acetonitrile (B52724) or methanol. Detection is commonly performed using a UV detector, as nitroaromatic compounds exhibit strong UV absorbance. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of polar functional groups (carboxylic acid and amino group). Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.

Silylation is a common derivatization technique for compounds containing active hydrogens, such as those in amino and carboxylic acid groups. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the acidic protons with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. This process significantly increases the volatility of the analyte.

Following derivatization, the resulting volatile derivative can be analyzed by GC-MS. The gas chromatograph separates the derivative from other components in the mixture, and the mass spectrometer provides detection and structural information based on the mass-to-charge ratio of the ionized derivative and its fragmentation pattern.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful tool for the structural confirmation and sensitive detection of this compound. It is often coupled with a chromatographic separation technique like HPLC or GC.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. In ESI-MS, the analyte is ionized directly from a solution, typically producing protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Given the acidic nature of the carboxylic acid group, negative ion mode ESI is often preferred for this compound. The presence of a bromine atom would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes), which aids in its identification.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) provides an additional layer of structural confirmation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound, the deprotonated molecule [M-H]⁻ selected in the first stage of the mass spectrometer can be subjected to collision-induced dissociation (CID).

The fragmentation pattern would be influenced by the different functional groups on the aromatic ring. Common fragmentation pathways for such compounds include the loss of small neutral molecules. For nitroaromatic compounds, losses of NO (30 Da) and NO₂ (46 Da) are characteristic. nist.govresearchgate.net The carboxylic acid group can readily lose CO₂ (44 Da). The presence and position of the amino and bromo substituents will also influence the fragmentation pathways, potentially leading to characteristic cleavages of the aromatic ring. Analysis of these specific fragmentation patterns allows for unambiguous structural confirmation of the molecule.

Spectrophotometric and Spectrofluorometric Assays

While chromatographic and mass spectrometric methods provide high selectivity and structural information, spectrophotometric and spectrofluorometric assays can offer simpler and more rapid alternatives for quantification, although they may be more susceptible to interference from other absorbing or fluorescing species in a sample.

Substituted benzoic acids are known to exhibit ultraviolet (UV) absorption. nih.gov A UV-Vis spectrophotometer could be used to quantify this compound by measuring its absorbance at a specific wavelength, likely in the UV region, and comparing it to a calibration curve prepared with standards of known concentrations.

The fluorescence properties of aminobenzoic acid derivatives suggest that spectrofluorometry could also be a potential analytical tool. These compounds can exhibit intramolecular charge transfer, leading to fluorescence emission. A spectrofluorometric assay would involve exciting the sample at a specific wavelength and measuring the intensity of the emitted light at another wavelength. This technique can offer higher sensitivity and selectivity compared to absorbance spectrophotometry, provided the compound is sufficiently fluorescent and interfering fluorescent species are absent.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. numberanalytics.com When a molecule, such as this compound, absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. numberanalytics.com The specific wavelengths of light absorbed correspond to the energy differences between these electronic states and are characteristic of the molecule's structure.

For organic molecules, the most significant electronic transitions observed in the UV-Vis range (typically 200-800 nm) are π → π* and n → π* transitions. shu.ac.uk In the case of this compound, the presence of the benzene (B151609) ring, with its delocalized π-electron system, and the nitro and amino groups, which have non-bonding electrons (n-electrons), gives rise to these transitions.

The aromatic ring itself exhibits strong π → π* transitions. up.ac.za The substituents on the benzene ring—the amino (-NH2), bromo (-Br), and nitro (-NO2) groups—can influence the energy of these transitions, often causing a shift in the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). up.ac.za The amino group, being an electron-donating group, and the nitro group, a strong electron-withdrawing group, significantly affect the electronic distribution in the aromatic ring, which in turn alters the energy of the π → π* transitions. rsc.org The presence of the nitro group, in particular, tends to induce bathochromic shifts, potentially moving absorption into the visible region. rsc.org

The nitro group and the carbonyl group of the carboxylic acid also possess non-bonding electrons, which can undergo n → π* transitions. These transitions are generally of lower intensity compared to π → π* transitions. shu.ac.uk

Table 1: Illustrative UV-Vis Spectroscopic Data for this compound in a Common Solvent (e.g., Ethanol)

| Transition Type | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| π → π | ~250-280 | ~10,000 - 15,000 |

| π → π (charge-transfer) | ~350-400 | ~5,000 - 8,000 |

| n → π* | ~420-450 | ~100 - 500 |

Note: The data in this table is illustrative and based on the expected spectroscopic behavior of similar aromatic nitro compounds. Actual experimental values may vary.

Fluorescence Spectroscopy for Emission Properties

Fluorescence spectroscopy is a highly sensitive analytical technique that measures the emission of light from a substance that has absorbed light. This emission occurs when an electron in an excited state returns to its ground state. While many aromatic compounds are fluorescent, the presence of a nitro group often leads to the quenching of fluorescence. rsc.orgnih.gov

The nitro group is a strong electron-withdrawing group and is known to be an efficient quencher of fluorescence. rsc.org This quenching effect is primarily due to the promotion of intersystem crossing (ISC), a non-radiative process where the molecule transitions from a singlet excited state (S1) to a triplet excited state (T1). rsc.org This process competes effectively with fluorescence, often resulting in very low or no fluorescence emission. rsc.org

For this compound, the presence of the nitro group makes it highly probable that the compound is weakly fluorescent or non-fluorescent. The energy absorbed by the molecule would likely be dissipated through non-radiative pathways like intersystem crossing and subsequent vibrational relaxation, rather than being emitted as fluorescent light. rsc.orgresearchgate.net

However, the presence of an electron-donating amino group can sometimes lead to the formation of an intramolecular charge-transfer (ICT) excited state, which in some specific cases can be fluorescent, although often with a large Stokes shift (the difference between the excitation and emission maxima) and high sensitivity to solvent polarity. rsc.org In most nitroaromatic compounds, however, the quenching effect of the nitro group dominates. rsc.org

If this compound were to exhibit fluorescence, its analysis would involve determining the excitation and emission wavelengths, the fluorescence quantum yield (the ratio of photons emitted to photons absorbed), and the fluorescence lifetime. sibran.ru Given the strong quenching nature of the nitro group, it is anticipated that the quantum yield would be very low.

Table 2: Anticipated Fluorescence Properties of this compound

| Parameter | Expected Observation | Rationale |

| Fluorescence Intensity | Very Low to Non-existent | Strong fluorescence quenching by the nitro group. rsc.orgnih.gov |

| Excitation Wavelength (λex) | Would correspond to a UV-Vis absorption band | --- |

| Emission Wavelength (λem) | Would be at a longer wavelength than λex | Stokes Shift |

| Quantum Yield (Φf) | Expected to be << 0.01 | Efficient non-radiative decay pathways (e.g., intersystem crossing) are dominant. rsc.org |

Note: This table reflects the generally observed behavior of aromatic nitro compounds. Specific experimental verification for this compound is required for confirmation.

Future Research Horizons for this compound: A Roadmap for Innovation

The multifaceted chemical character of this compound, a substituted anthranilic acid, positions it as a compound of significant interest for future scientific exploration. Its unique arrangement of amino, bromo, nitro, and carboxylic acid functional groups on a benzene ring offers a versatile platform for the development of novel materials and chemical entities. This article outlines key future research directions and emerging opportunities centered on this compound, focusing on sustainable synthesis, computational modeling, the design of next-generation derivatives, and interdisciplinary applications.

Q & A

Q. What synthetic routes are recommended for 2-Amino-3-bromo-5-nitrobenzoic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : A two-step synthesis is typical:

Bromination : Start with 2-aminobenzoic acid. Use bromine (Br₂) in acetic acid at 40–60°C to introduce bromine at the 3-position. Monitor reaction progress via TLC.

Nitration : Treat the intermediate with nitric acid (HNO₃) in concentrated sulfuric acid (H₂SO₄) at 0–5°C to avoid over-nitration.

Optimization :

- Control temperature rigorously during nitration to minimize byproducts (e.g., dinitro derivatives).

- Use excess bromine (1.2 equiv.) and HNO₃ (1.5 equiv.) for higher yields.

- Purify via recrystallization from ethanol/water (70:30 v/v) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Expect aromatic protons at δ 7.8–8.5 ppm (split due to nitro and bromine substituents). The amino group (NH₂) may appear as a broad singlet (~δ 5.5 ppm).

- ¹³C NMR : Carboxylic acid carbon at ~δ 170 ppm; aromatic carbons between δ 110–150 ppm.

- IR Spectroscopy : Strong peaks at ~1680 cm⁻¹ (C=O stretch), 1530–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches), and 3300 cm⁻¹ (NH₂) .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 261 (C₇H₅BrN₂O₄⁺). Confirm fragmentation patterns using high-resolution MS (HRMS) .

Table 1 : Key Spectral Data

| Technique | Key Features | Reference |

|---|---|---|

| ¹H NMR | δ 8.2 (d, J=2.4 Hz, H-4), δ 7.9 (d, J=2.4 Hz, H-6) | |

| IR | 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | |

| MS | [M⁺] at m/z 261.0 (calc. 261.0) |

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals like B3LYP (Becke’s 3-parameter exchange with Lee-Yang-Parr correlation) for accurate thermochemistry and electronic structure calculations .

- Key Calculations :

HOMO-LUMO Gap : Predict reactivity and charge transfer (e.g., HOMO localized on amino/nitro groups).

Electrostatic Potential Maps : Identify electrophilic/nucleophilic regions for reaction planning.

- Software : Gaussian or ORCA with a 6-31G(d,p) basis set. Validate results against experimental UV-Vis or cyclic voltammetry data .

Q. What challenges arise in crystallizing this compound, and how can SHELXT/SHELXL address them?

- Methodological Answer :

- Challenges :

- Disorder : Bromine and nitro groups may exhibit positional disorder.

- Hydrogen Bonding : The carboxylic acid and amino groups form strong intermolecular H-bonds, complicating crystal packing.

- Solutions :

- Use SHELXT for automated space-group determination from single-crystal X-ray data (λ = 0.71073 Å, Mo-Kα radiation).

- Refine with SHELXL by applying restraints to disordered atoms and refining anisotropic displacement parameters .

Q. How should researchers resolve contradictions in experimental data (e.g., unexpected byproducts during synthesis)?

- Methodological Answer :

- Step 1 : Identify discrepancies (e.g., NMR signals not matching expected product).

- Step 2 : Use LC-MS or HPLC (C18 column, acetonitrile/water mobile phase) to isolate and characterize byproducts (e.g., di-brominated or over-nitrated derivatives) .

- Step 3 : Re-optimize reaction conditions (e.g., reduce bromine stoichiometry or lower nitration temperature).

- Step 4 : Validate purity via elemental analysis or X-ray crystallography .

Table 2 : Common Byproducts and Mitigation Strategies

| Byproduct | Detection Method | Mitigation Strategy |

|---|---|---|

| 2-Amino-3,5-dibromobenzoic acid | LC-MS (m/z 339) | Reduce Br₂ to 1.0 equiv. |

| 2-Amino-3-bromo-5,7-dinitrobenzoic acid | HPLC (retention time 12 min) | Lower nitration temperature to 0°C |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.